molecular formula C11H16O B11955346 (tert-Butoxymethyl)benzene

(tert-Butoxymethyl)benzene

Cat. No.: B11955346
M. Wt: 164.24 g/mol
InChI Key: TZGIRWVSWPFWBP-UHFFFAOYSA-N
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Description

(tert-Butoxymethyl)benzene, also known as 1-Bromo-2-(tert-butoxymethyl)benzene, is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a tert-butoxymethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(tert-Butoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of tert-butyl chloride and benzyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(tert-Butoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzaldehyde derivatives.

    Reduction: Reduction reactions can convert it to the corresponding benzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(tert-Butoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (tert-Butoxymethyl)benzene depends on the specific reaction it undergoes. In general, the tert-butoxymethyl group can act as a protecting group, preventing unwanted reactions at the benzyl position. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: Similar structure but lacks the methoxymethyl group.

    Benzyl tert-butyl ether: Contains a benzyl group attached to a tert-butyl ether.

    1-Bromo-2-(tert-butoxymethyl)benzene: A brominated derivative of (tert-Butoxymethyl)benzene.

Uniqueness

This compound is unique due to the presence of the tert-butoxymethyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(2-methylpropan-2-yl)oxymethylbenzene

InChI

InChI=1S/C11H16O/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

TZGIRWVSWPFWBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1=CC=CC=C1

Origin of Product

United States

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